EED Binding Affinity vs. Known Ligands
Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate displaces a pyrrolidine-based Oregon-green probe from GST-tagged EED with IC50 values of 40 nM and 70 nM in two TR-FRET assay formats [1]. For context, the well-characterized EED ligand A-395 exhibits a Ki of 0.4 nM and an IC50 of 90 nM for H3K27me3 peptide competition, while EED226 inhibits PRC2 with IC50 values of 23.4 nM (H3K27me0 peptide substrate) and 53.5 nM (mononucleosome substrate) [2][3]. These comparator values were obtained in distinct assay systems (peptide competition, enzymatic PRC2 activity) and cannot be numerically equated with the TR-FRET probe displacement data for the target compound. However, the target compound's sub-100 nM potency in the EED probe displacement assay places it within the affinity range of known EED binders and supports its utility as a tool compound for EED-targeted studies.
| Evidence Dimension | EED target engagement: displacement of fluorescent probe |
|---|---|
| Target Compound Data | IC50 = 40 nM (Assay Explorer integrated LanthaScreen); IC50 = 70 nM (LanthaScreen TR-FRET) |
| Comparator Or Baseline | A-395: Ki = 0.4 nM, IC50 = 90 nM (H3K27me3 peptide competition); EED226: IC50 = 23.4 nM (H3K27me0 peptide substrate), IC50 = 53.5 nM (mononucleosome substrate) |
| Quantified Difference | Target compound IC50 ~40-70 nM vs. A-395 IC50 ~90 nM (different assay format); vs. EED226 IC50 ~23-54 nM (enzymatic assay). Direct numerical ranking is precluded by assay format differences. |
| Conditions | Target compound: Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED (unknown origin), 1 hr incubation, TR-FRET detection. A-395: H3K27me3 peptide competition, biochemical assay. EED226: PRC2 enzymatic assay with H3K27me0 peptide or mononucleosome substrate. |
Why This Matters
Demonstrates that the compound engages EED with biochemically meaningful affinity, supporting its selection as a bona fide EED-binding chemical probe; assay format differences mean that direct potency comparisons across chemotypes require matched experimental conditions.
- [1] BindingDB. BDBM50231867 (CHEMBL4067345). IC50 values: 40 nM (Assay Explorer integrated LanthaScreen) and 70 nM (LanthaScreen TR-FRET). Accessed April 2026. View Source
- [2] Chemical Probes Portal. Probe A-395: Potency data (Ki 0.4 nM; IC50 90 nM for H3K27me3). Accessed April 2026. View Source
- [3] Aladdin Scientific / Biocompare. EED226: IC50 23.4 nM (H3K27me0 peptide) and 53.5 nM (mononucleosome). Accessed April 2026. View Source
